![molecular formula C8H6BrFN2 B6358270 7-Bromo-6-fluoro-2-methyl-indazole CAS No. 1541782-62-0](/img/structure/B6358270.png)
7-Bromo-6-fluoro-2-methyl-indazole
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Overview
Description
7-Bromo-6-fluoro-2-methyl-indazole is a compound with significant potential in the field of research and industry. It has a molecular formula of C8H6BrFN2 and a molecular weight of 229.05 g/mol .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H6BrFN2/c1-12-4-5-2-3-6 (9)7 (10)8 (5)11-12/h2-4H,1H3 .Chemical Reactions Analysis
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . A novel, regioselective, and atom economic synthesis of 2H-indazole from substituted o-nitrobenzylamines via partial reduction followed by intramolecular N–N bond formation was developed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.05 g/mol . The compound is not intended for human or veterinary use and is for research use only.Scientific Research Applications
7-Bromo-6-fluoro-2-methyl-indazole has been used in a variety of scientific research applications. It is used as a starting material for the synthesis of indazoles, thiazoles, and pyrazoles, which are important intermediates in the synthesis of biologically active compounds. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, oxazoles, and pyridines. It has also been used in the synthesis of various fluorinated compounds, such as fluoroalkenes and fluoroalcohols. In addition, this compound has been used in the synthesis of various optically active compounds, such as chiral compounds and enantiomers.
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 7-bromo-6-fluoro-2-methyl-indazole, are key components to functional molecules used in a variety of everyday applications . They are also known to have a broad range of chemical and biological properties .
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s predicted boiling point is 3220±220 °C, and its predicted density is 170±01 g/cm3 . These properties could influence its bioavailability.
Result of Action
Indazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Advantages and Limitations for Lab Experiments
The advantages of using 7-Bromo-6-fluoro-2-methyl-indazole in laboratory experiments include its low cost, its easy availability, and its ability to form complex structures with various functional groups. The main limitation of this compound is its instability in the presence of light and air.
Future Directions
The future directions for research on 7-Bromo-6-fluoro-2-methyl-indazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of biologically active compounds. In addition, further research is needed on the development of safer and more efficient methods for the synthesis of this compound. Finally, further research is needed on the development of new and improved synthetic routes for the synthesis of this compound and its derivatives.
Synthesis Methods
7-Bromo-6-fluoro-2-methyl-indazole can be synthesized from 2-methylindazole by a two-step process. In the first step, the 2-methylindazole is reacted with bromine to form 7-bromo-2-methylindazole. In the second step, the 7-bromo-2-methylindazole is reacted with hydrofluoric acid (HF) to form this compound. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The reaction is usually completed within 1-2 hours.
Safety and Hazards
properties
IUPAC Name |
7-bromo-6-fluoro-2-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-5-2-3-6(10)7(9)8(5)11-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPGITHMNBBPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=C(C2=N1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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